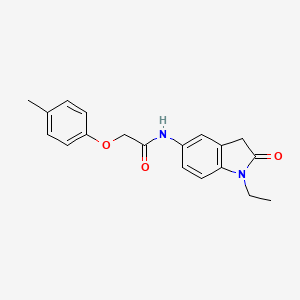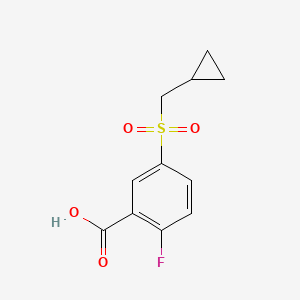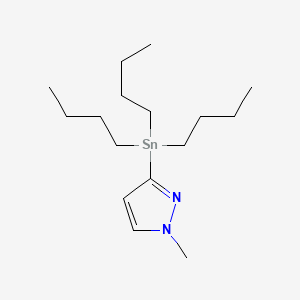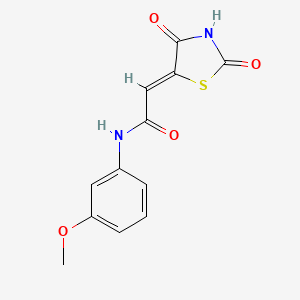![molecular formula C19H12ClF3N2O B2893158 N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-84-0](/img/structure/B2893158.png)
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide group), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyridinyl group with a trifluoromethyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the chlorophenyl group, and the attachment of the trifluoromethyl group to the pyridinyl ring. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, chlorophenyl, and trifluoromethylpyridinyl groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzamide, chlorophenyl, and trifluoromethylpyridinyl groups. For example, the trifluoromethyl group could potentially undergo reactions involving the replacement of one or more of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the benzamide, chlorophenyl, and trifluoromethylpyridinyl groups .Applications De Recherche Scientifique
Antagonist Activity in CB1 Cannabinoid Receptor
Research has indicated the compound's molecular interaction with the CB1 cannabinoid receptor, showcasing its antagonist activity. Such studies help in understanding the compound's potential therapeutic applications, particularly in the context of cannabinoid receptor modulation (Shim et al., 2002).
Applications in Organic Synthesis
Several studies have explored the synthesis and structural characterization of compounds related to N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide. For instance, research on the crystal structure of Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate provided insights into its potential applications in material science and coordination chemistry (Shi et al., 2010).
Metabolic Pathways and Excretion
A detailed study on the absorption, distribution, metabolism, and excretion of a structurally related compound, vismodegib, revealed unique metabolic pathways, including pyridine ring opening, which could offer insights into the metabolic behavior of similar compounds (Yue et al., 2011).
Electronic Properties and Interaction Landscapes
An investigation into the electronic properties and interaction landscapes of a series of N-(Chlorophenyl)pyridinecarboxamides, which includes compounds with structural similarities, has provided valuable data for understanding the physicochemical properties and potential applications of these compounds in electronics and molecular design (Gallagher et al., 2022).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of related compounds have demonstrated significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new therapeutic agents (Limban et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O/c20-15-5-7-16(8-6-15)25-18(26)13-3-1-2-12(10-13)17-9-4-14(11-24-17)19(21,22)23/h1-11H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGNVJCIRAGZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)




![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)

![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)
